Ethyl 4-[bis(2-chloroethyl)amino]benzoate
Description
Ethyl 4-[bis(2-chloroethyl)amino]benzoate is a nitrogen mustard derivative characterized by a benzoate ester core substituted with two 2-chloroethyl groups. This compound is synthesized via a multi-step process starting from methyl 4-aminobenzoate. Key steps include hydroxyethylation with ethylene oxide, followed by chlorination using phosphorus oxychloride (POCl₃), yielding the bis(2-chloroethyl)amino intermediate. Subsequent esterification with ethanol replaces the methyl group, forming the ethyl ester . The compound’s alkylating activity stems from the reactive 2-chloroethyl groups, which enable DNA cross-linking, a mechanism critical in anticancer therapies .
Properties
CAS No. |
6259-79-6 |
|---|---|
Molecular Formula |
C13H17Cl2NO2 |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
ethyl 4-[bis(2-chloroethyl)amino]benzoate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-2-18-13(17)11-3-5-12(6-4-11)16(9-7-14)10-8-15/h3-6H,2,7-10H2,1H3 |
InChI Key |
CLYFTZQFYMKQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
c. Diosgenin–Benzoic Acid Mustard Hybrids (Compounds 8, 9)
d. Curcumin–Benzaldehyde Hybrid (Compound 4)
- Structure: Bis(2-chloroethyl)amino group attached to a benzaldehyde moiety conjugated to curcumin.
- Synthesis : 40% yield, reflecting challenges in stabilizing the α,β-unsaturated ketone system .
- Activity : Combines alkylating properties with curcumin’s anti-inflammatory effects, targeting multiple cancer pathways .
Mechanism and Therapeutic Implications
- Alkylating Activity: Ethyl 4-[bis(2-chloroethyl)amino]benzoate shares high alkylating activity with nitrogen mustards like bendamustine, inducing DNA strand breaks .
- Solubility and Bioavailability : The ethyl ester group offers a balance between lipophilicity and solubility, critical for blood-brain barrier penetration in CNS tumors .
- Toxicity Profile : Lower carbamoylating activity compared to nitrosoureas may improve therapeutic indexes, as carbamoylation is linked to delayed toxicity (e.g., pulmonary fibrosis) .
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